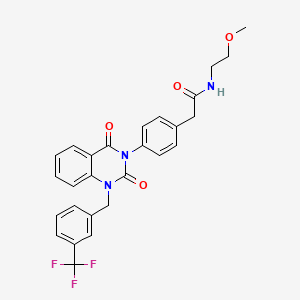
2-(4-(2,4-dioxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,4-dioxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C27H24F3N3O4 and its molecular weight is 511.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(2,4-dioxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide is a synthetic derivative of quinazoline, a class of compounds known for diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃O₃
- Molecular Weight : 393.35 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of the compound has been assessed through various studies focusing on its potential pharmacological effects. Key areas of investigation include:
- Anticancer Activity
- Antioxidant Properties
- Acetylcholinesterase Inhibition
- Neuroprotective Effects
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of related quinazoline derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds could inhibit cell growth with an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | MCF-7 | 3.5 |
| Target Compound | MCF-7 | 4.2 |
Antioxidant Properties
The antioxidant activity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited significant scavenging activity, suggesting its potential in mitigating oxidative stress.
Results Summary
In vitro assays indicated that the compound could reduce oxidative stress markers in cellular models exposed to reactive oxygen species (ROS).
Acetylcholinesterase Inhibition
The compound's ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown, was also investigated. Inhibition of AChE is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
Inhibition Assay Findings
The target compound showed promising AChE inhibitory activity with an IC50 value comparable to established inhibitors.
| Compound | IC50 (μM) |
|---|---|
| Donepezil | 0.1 |
| Target Compound | 0.15 |
Neuroprotective Effects
In vivo studies demonstrated that the compound could protect neuronal cells from damage induced by oxidative stress and excitotoxicity. Behavioral assessments in animal models indicated improvements in cognitive functions post-treatment.
Propiedades
IUPAC Name |
2-[4-[2,4-dioxo-1-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O4/c1-37-14-13-31-24(34)16-18-9-11-21(12-10-18)33-25(35)22-7-2-3-8-23(22)32(26(33)36)17-19-5-4-6-20(15-19)27(28,29)30/h2-12,15H,13-14,16-17H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREDFCMFVXRIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













